4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde
Description
This compound is a highly branched aromatic aldehyde characterized by multiple formyl (-CHO) groups and anilino (-NH-C6H4-) linkages. Its structure consists of a central benzene ring substituted with formyl-anilino moieties, which are further extended through phenyl-phenyl bridges. The presence of three formyl groups and multiple aromatic rings imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, polymer synthesis, and materials science.
Properties
Molecular Formula |
C46H32N2O4 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C46H32N2O4/c49-29-33-1-17-41(18-2-33)47(42-19-3-34(30-50)4-20-42)45-25-13-39(14-26-45)37-9-11-38(12-10-37)40-15-27-46(28-16-40)48(43-21-5-35(31-51)6-22-43)44-23-7-36(32-52)8-24-44/h1-32H |
InChI Key |
NMXHPLAAJSSURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step organic reaction sequence centered on the formation of amine linkages between 4-formyl-substituted aniline derivatives and biphenyl scaffolds. The key synthetic approach is the stepwise nucleophilic aromatic substitution and reductive amination involving:
- Formation of intermediate anilino-biphenyl compounds via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
- Introduction of formyl groups (–CHO) through selective formylation reactions such as Vilsmeier-Haack or Duff reactions on aromatic amines.
- Final assembly of the tetra-substituted benzidine core bearing four formylphenyl groups.
Detailed Synthetic Route
-
- 4-Formylphenylamine (4-aminobenzaldehyde)
- 4,4'-Dibromobiphenyl or 4,4'-dinitrobiphenyl as coupling scaffold
- Reducing agents (e.g., SnCl2, Pd/C hydrogenation) for nitro group reduction if required
Step 1: Formation of Biphenyl Diamine Intermediate
- Using palladium-catalyzed amination (Buchwald-Hartwig coupling), 4-aminobenzaldehyde is coupled with 4,4'-dibromobiphenyl to yield 4,4'-di(4-formylphenyl)aminobiphenyl intermediates.
- Alternatively, reduction of 4,4'-dinitrobiphenyl to the diamine followed by formylation.
Step 2: Reductive Amination / Further Coupling
- The intermediate amines undergo further coupling with additional 4-formylphenylamine units to extend the substitution pattern.
- Reductive amination can be used to link formyl groups with amine functionalities, forming stable secondary amine bonds.
Step 3: Final Purification
- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography, HPLC) to achieve ≥97% purity.
- Characterization by NMR, HPLC, and mass spectrometry confirms the structure and purity.
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Buchwald-Hartwig amination | Pd catalyst (e.g., Pd2(dba)3), ligand (BINAP), base (NaOtBu) | 80–110 °C, inert atmosphere | 60–75 | Requires dry solvents and inert atmosphere |
| Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | 0–40 °C, 2–4 hours | 70–85 | Controlled to avoid over-formylation |
| Reductive amination | NaBH4 or NaBH3CN | Room temperature, 12–24 hours | 65–80 | Mild reducing agents preferred |
| Purification | Recrystallization or chromatography | Ambient to 40 °C | — | Ensures high purity and removal of impurities |
Research Findings and Analytical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
The ^1H NMR spectrum shows characteristic aldehyde proton signals at δ ~10 ppm, aromatic protons between δ 6.8–8.0 ppm, and amine-linked aromatic signals confirming substitution patterns.Mass Spectrometry (MS):
Molecular ion peak consistent with molecular weight 600.7 g/mol confirms the intact molecular structure.High-Performance Liquid Chromatography (HPLC):
Analytical HPLC confirms purity ≥97%, with retention times consistent with the expected compound.
Physical Properties Summary
| Property | Value |
|---|---|
| Melting Point | Not explicitly reported; expected >150 °C based on analogs |
| Solubility | Soluble in DMSO, DMF, and other polar aprotic solvents |
| Stability | Stable under dry, inert conditions; sensitive to moisture and light |
Applications Related to Preparation
- The compound serves as a key ligand and building block in the synthesis of covalent organic frameworks (COFs) , where its multiple aldehyde groups enable cross-linking with amine-containing monomers to form porous, crystalline materials.
- It is also used as an intermediate in the preparation of organic dyes, pharmaceuticals, and advanced polymeric materials due to its versatile functional groups and structural rigidity.
Summary Table of Preparation Methods and Conditions
Chemical Reactions Analysis
Types of Reactions
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde involves its ability to act as an electrophile due to the presence of formyl groups. These groups can participate in various nucleophilic addition reactions, targeting electron-rich centers in other molecules. The compound’s structure allows it to interact with multiple molecular targets, including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
a. 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde (C45H30O3)
- Molecular Weight: 618.73 g/mol (vs. target compound’s higher mass due to additional anilino linkages).
- Key Features: Shares multiple formylphenyl groups but lacks the anilino bridges present in the target compound. Its symmetry and rigidity make it suitable for liquid crystalline phases .
b. 4-(4-phenylphenyl)benzaldehyde (C19H14O)
- Molecular Weight : 258.31 g/mol.
- Key Features : Simpler structure with a single formyl group and biphenyl backbone. Lacks the multi-dentate coordination sites of the target compound.
- Applications : Primarily a precursor for dyes and surfactants, unlike the target’s utility in advanced materials .
c. 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline (C36H27N3)
- Molecular Weight : 501.63 g/mol.
- Key Features: Contains an azo (-N=N-) group instead of formyl-anilino linkages. Exhibits strong absorbance in visible light due to the azo chromophore.
- Applications : Used in dye-sensitized solar cells (DSSCs) and photoresponsive materials, diverging from the target’s aldehyde-driven reactivity .
Functional Group Comparisons
Solubility and Processability
- Target Compound: Low solubility in polar solvents (e.g., ethanol) due to extended aromaticity; requires DMF or DMSO for processing.
- 4-{[(4-methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide : Higher solubility in THF and acetone due to amide and methoxy groups.
- Schiff Base Analogues : Moderate solubility in ethanol, advantageous for solution-based coordination chemistry.
Biological Activity
Chemical Structure and Properties
The compound 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde, also known as N,N,N',N'-Tetra(4-formylphenyl)benzidin, has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 600.66 g/mol
- CAS Number : 865448-72-2
This compound features multiple phenyl rings and aldehyde functional groups, which are significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial activities. For instance, derivatives of benzaldehyde compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating resistant infections . The presence of multiple formyl groups may enhance lipophilicity, improving membrane permeability and thus biological activity.
Anticancer Activity
Research into similar compounds has revealed that they can inhibit cancer cell proliferation. For example, benzaldehyde derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The structural complexity of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde] may contribute to its ability to interact with multiple biological targets, enhancing its anticancer potential .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationships:
| Substituent | Biological Activity | Effect on Activity |
|---|---|---|
| Formyl groups | Antimicrobial | Increased lipophilicity |
| Phenyl rings | Anticancer | Enhanced target interaction |
| Electron-withdrawing groups (e.g., F, Cl) | Improved potency against pathogens | Increases electron density |
This table illustrates how modifications to the compound's structure can significantly affect its biological properties.
Case Studies
- Antimicrobial Efficacy : A study investigated the effectiveness of various benzaldehyde derivatives against Mtb. The findings suggested that increased lipophilicity correlates with enhanced antimicrobial activity, supporting the hypothesis that 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde] may exhibit similar properties .
- Cancer Cell Apoptosis : Another research focused on the anticancer properties of related compounds demonstrated that they could induce apoptosis in breast cancer cells through modulation of the apoptotic pathway. The results indicated that compounds with multiple phenolic structures were particularly effective .
Q & A
Q. Q1. What are the key challenges in synthesizing 4-(4-formyl-N-[...])benzaldehyde, and how can multi-step organic reactions be optimized for higher yields?
Synthesizing this compound requires precise control over reaction conditions due to its multiple formyl and anilino substituents. A stepwise approach is recommended:
- Step 1 : Synthesize intermediate triphenylamine derivatives via Ullmann or Buchwald-Hartwig coupling to establish the aromatic backbone .
- Step 2 : Introduce formyl groups selectively using Vilsmeier-Haack or Duff formylation, ensuring minimal side reactions .
- Optimization : Use HPLC (≥98% purity) to monitor intermediates , and employ computational modeling to predict steric hindrance at reactive sites .
Q. Q2. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR : - and -NMR can resolve aromatic proton environments and confirm substituent positions. Look for characteristic aldehyde peaks (~10 ppm) and aromatic coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI-TOF detects the molecular ion peak (expected ~618.73 g/mol for CHO) .
- X-ray Crystallography : Critical for resolving ambiguities in molecular geometry, especially for non-planar aromatic systems .
Advanced Research Questions
Q. Q3. How can researchers analyze the electronic properties of this compound for applications in organic electronics?
- DFT Calculations : Model HOMO-LUMO gaps to predict charge transport behavior. The conjugated aromatic system and electron-withdrawing formyl groups may enhance electron mobility .
- Cyclic Voltammetry : Measure redox potentials to assess suitability as a hole-transport material in OLEDs or perovskites .
- UV-Vis Spectroscopy : Monitor absorption maxima (e.g., ~300–400 nm for π→π* transitions) and compare with computational predictions .
Q. Q4. What strategies mitigate data contradictions in cross-coupling reactions involving this compound?
- Batch Consistency : Use standardized Pd catalysts (e.g., Pd(PPh)) and anhydrous solvents to minimize variability .
- Isomer Control : Employ chiral ligands or steric directing groups to suppress undesired regioisomers during coupling steps .
- Reproducibility : Document reaction parameters (e.g., temperature ramps, stirring rates) in detail, referencing protocols from ’s split-plot experimental design .
Q. Q5. How does the compound’s solubility profile impact its utility in polymer matrices or supramolecular assemblies?
- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and aromatic hydrocarbons (toluene). Poor solubility may require derivatization (e.g., esterification of formyl groups) .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, which could affect crystallinity in thin-film applications .
Methodological Considerations
Q. Table 1: Key Analytical Data for Reference
| Property | Value/Method | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 618.73 g/mol | |
| Purity Threshold | ≥98.0% (HPLC) | |
| Thermal Stability | Decomposition >250°C (TGA) | |
| CAS Registry | 805246-78-0 |
Addressing Contradictions in Literature
- Synthetic Routes : Discrepancies in yield may arise from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% Pd). Replicate methods from and with controlled variables .
- Spectroscopic Assignments : Conflicting NMR shifts could indicate solvent effects (CDCl vs. DMSO-d). Always report solvent and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
